molecular formula C11H9ClN2O2 B15051858 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B15051858
M. Wt: 236.65 g/mol
InChI Key: VDEZDSUKQNTHCU-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H9ClN2O2. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclopropylcarbonyl chloride in the presence of a base, followed by chlorination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

6-chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H9ClN2O2/c12-7-3-4-8-13-9(6-1-2-6)10(11(15)16)14(8)5-7/h3-6H,1-2H2,(H,15,16)

InChI Key

VDEZDSUKQNTHCU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N3C=C(C=CC3=N2)Cl)C(=O)O

Origin of Product

United States

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